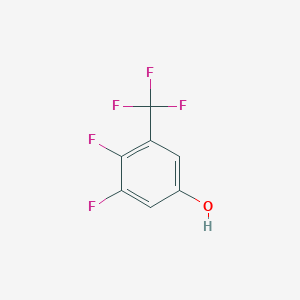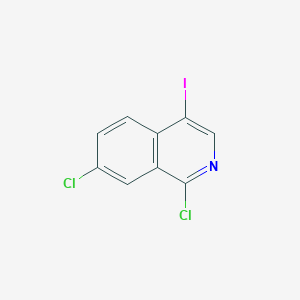
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione: is a complex organic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two octyl chains and two phenyl groups attached to a naphthyridine core. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a diketone.
Introduction of Octyl Chains: The octyl chains can be introduced via alkylation reactions using octyl halides in the presence of a strong base.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine: Lacks the dione functionality, resulting in different chemical properties.
3,7-Dibromo-1,5-naphthyridine: Contains bromine substituents, leading to different reactivity and applications.
10,15-Dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: A triazatruxene derivative with a different core structure and electronic properties.
Uniqueness
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to its specific combination of octyl and phenyl substituents on the naphthyridine core. This unique structure imparts distinct chemical, physical, and electronic properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C36H46N2O2 |
|---|---|
Peso molecular |
538.8 g/mol |
Nombre IUPAC |
1,5-dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6-dione |
InChI |
InChI=1S/C36H46N2O2/c1-3-5-7-9-11-19-25-37-33-27-32(30-23-17-14-18-24-30)36(40)38(26-20-12-10-8-6-4-2)34(33)28-31(35(37)39)29-21-15-13-16-22-29/h13-18,21-24,27-28H,3-12,19-20,25-26H2,1-2H3 |
Clave InChI |
PBYKKPDZFGZSPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(C=C(C1=O)C3=CC=CC=C3)N(C(=O)C(=C2)C4=CC=CC=C4)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


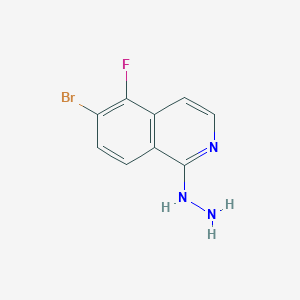
![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)




![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)
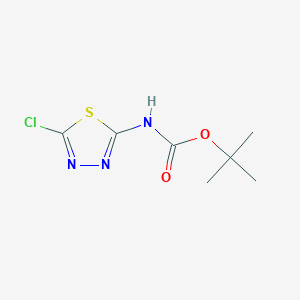
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
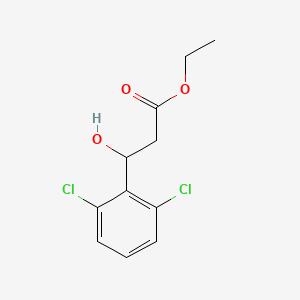
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
